N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a benzofuran moiety linked to a piperidine ring, which is further substituted with a pyrazole group
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various targets, such as the glucose transporter glut1 and Nicotinamide phosphoribosyltransferase (NAMPT) .
Mode of Action
Similar compounds have shown to inhibit their targets, leading to changes in cellular processes . For instance, BAY-876, a GLUT1 inhibitor, prevents glucose uptake by cells .
Biochemical Pathways
Nampt, a potential target, plays a crucial role in the nad+ salvage pathway . Inhibition of NAMPT could therefore impact this pathway and its downstream effects.
Pharmacokinetics
The lipophilicity of similar compounds has been modulated to attenuate direct inhibition of multiple cyp isoforms , which could impact the compound’s bioavailability and metabolism.
Result of Action
Inhibition of glut1 by bay-876, a similar compound, results in decreased glucose uptake by cells . Similarly, inhibition of NAMPT could impact NAD+ levels and related cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3-methyl-1H-pyrazole with appropriate reagents under controlled conditions.
Synthesis of the piperidine intermediate: The piperidine ring can be synthesized through cyclization reactions involving suitable precursors.
Coupling of the benzofuran moiety: The benzofuran ring is introduced through a coupling reaction with the piperidine intermediate.
Formation of the carboxamide linkage: The final step involves the formation of the carboxamide bond, typically through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and benzofuran moieties.
Reduction: Reduction reactions can be performed on the carboxamide group to yield corresponding amines.
Substitution: The compound can participate in substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents for substitution at the pyrazole ring.
Major Products:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a promising candidate for drug discovery.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Comparison with Similar Compounds
- N-[1-(4-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide
- N-[1-(5-Methyl-1H-pyrazol-4-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide
- N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzothiophene-2-carboxamide
Uniqueness: The uniqueness of N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide lies in its specific substitution pattern and the presence of the benzofuran moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-10-17(21-20-12)22-8-6-14(7-9-22)19-18(23)16-11-13-4-2-3-5-15(13)24-16/h2-5,10-11,14H,6-9H2,1H3,(H,19,23)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSICFEGEFGIBOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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